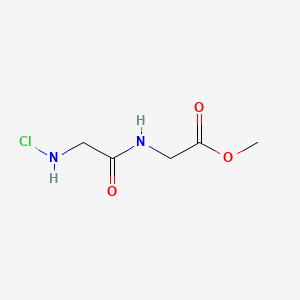
Glycylglycine methyl ester hci
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycine methyl ester hydrochloride is a derivative of glycylglycine, which is the simplest dipeptide formed by two glycine molecules. This compound is known for its role in peptide synthesis and its utility in various biochemical applications. Glycylglycine methyl ester hydrochloride is particularly valued for its ability to act as a buffer in biological systems and its involvement in the synthesis of more complex peptides.
准备方法
Synthetic Routes and Reaction Conditions
Glycylglycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . This reaction yields glycine methyl ester, which is then converted to its hydrochloride form upon treatment with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of glycylglycine methyl ester hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of advanced technologies ensures the consistency and quality of the product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
Glycylglycine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form glycylglycine and methanol.
Transesterification: Catalyzed by enzymes like papain, this reaction involves the exchange of the ester group with another alcohol.
Amidation: The ester group can be converted to an amide group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires the presence of an enzyme like papain and an alcohol.
Amidation: Involves the use of ammonia or an amine under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Glycylglycine and methanol.
Transesterification: New ester compounds depending on the alcohol used.
Amidation: Glycylglycine amide.
科学研究应用
Glycylglycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic compounds.
Biology: Acts as a buffer in biological systems, maintaining pH stability in various biochemical assays.
Medicine: Employed in the development of diagnostic tools, such as immunoassays for detecting viral infections.
Industry: Utilized in the production of recombinant proteins, enhancing their solubility and stability.
作用机制
The mechanism of action of glycylglycine methyl ester hydrochloride involves its ability to participate in peptide bond formation and hydrolysis reactions. In biological systems, it acts as a buffer, maintaining the pH within a specific range. The compound interacts with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
相似化合物的比较
Similar Compounds
Glycine methyl ester hydrochloride: Another derivative of glycine, used in similar applications but with different chemical properties.
Glycylglycine N-methylamide: An amide counterpart of glycylglycine methyl ester, with distinct conformational properties and solvation characteristics.
Uniqueness
Glycylglycine methyl ester hydrochloride is unique due to its dual role as a peptide precursor and a buffer. Its ability to enhance the solubility of recombinant proteins and its involvement in various biochemical reactions make it a valuable compound in both research and industrial applications.
属性
分子式 |
C5H9ClN2O3 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
methyl 2-[[2-(chloroamino)acetyl]amino]acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-5(10)3-7-4(9)2-8-6/h8H,2-3H2,1H3,(H,7,9) |
InChI 键 |
VFWLXGDXXXBRGU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)CNCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
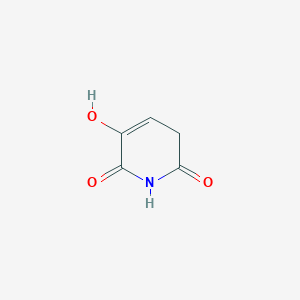
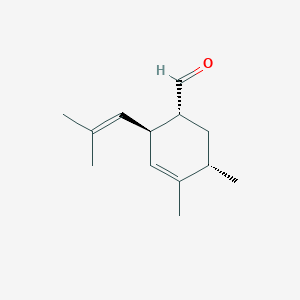
![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)
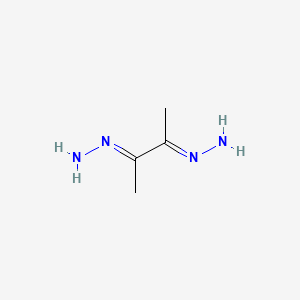

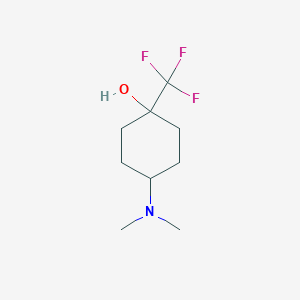
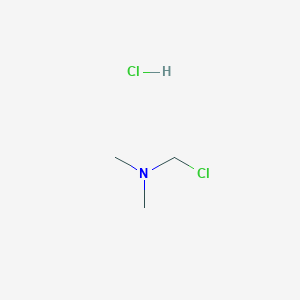
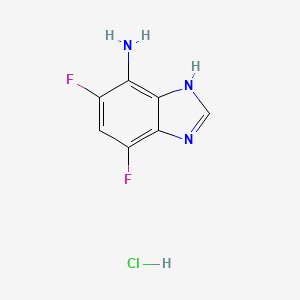
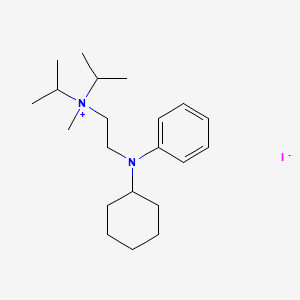
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)
